
2-Benzylthiane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylthiane-3,5-dione is a heterocyclic compound characterized by a thiane ring with benzyl and dione functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylthiane-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzyl halides with thioacetic acid, followed by oxidation to introduce the dione functionality. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized synthetic routes. The process includes stringent control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Advanced purification techniques like recrystallization and chromatography are employed to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Benzylthiane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dione functionalities to corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydride and alkyl halides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Benzylthiane-3,5-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 2-Benzylthiane-3,5-dione involves its interaction with molecular targets through its functional groups. The benzyl and dione functionalities allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Thiazolidine: A five-membered ring with sulfur and nitrogen atoms, known for its biological activities.
Thiazoline: Similar to thiazolidine but with a double bond, used in various chemical syntheses.
Benzylthiazole: Contains a benzyl group attached to a thiazole ring, studied for its medicinal properties
Uniqueness: 2-Benzylthiane-3,5-dione is unique due to its specific combination of benzyl and dione functionalities within a thiane ring. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .
Propiedades
Número CAS |
402842-35-7 |
|---|---|
Fórmula molecular |
C12H12O2S |
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
2-benzylthiane-3,5-dione |
InChI |
InChI=1S/C12H12O2S/c13-10-7-11(14)12(15-8-10)6-9-4-2-1-3-5-9/h1-5,12H,6-8H2 |
Clave InChI |
PAQLOAKSGPNQGO-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)CSC(C1=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester](/img/structure/B14250152.png)
![Sulfamide, N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl-](/img/structure/B14250157.png)
![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)

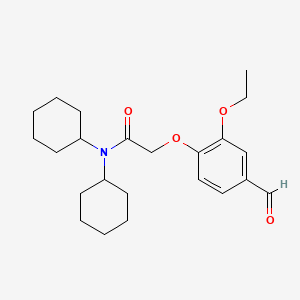
![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)

![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
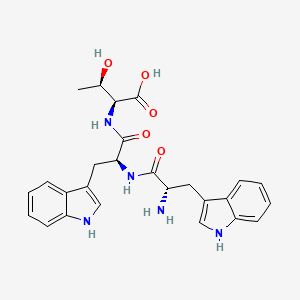
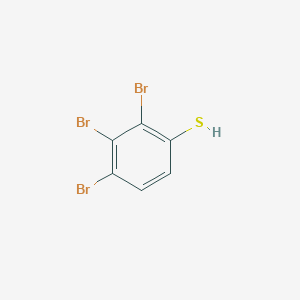
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)
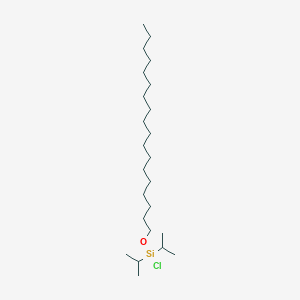
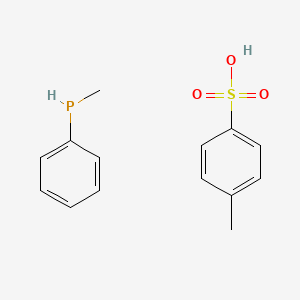
![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)
